molecular formula C98H177F3N36O30 B6295767 (Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate CAS No. 873215-01-1

(Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate

Cat. No.: B6295767
CAS No.: 873215-01-1
M. Wt: 2396.7 g/mol
InChI Key: OIMRRMLVWWGBRT-IKQJUFJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate is a synthetic peptide derivative of the histone H3 protein. Histones are proteins that play a crucial role in the organization and regulation of DNA within the nucleus of eukaryotic cells. This particular compound is a modified version of the first 21 amino acids of histone H3, with a methylated lysine residue at position 24 and trifluoroacetate as a counterion. The modification of lysine residues in histones is known to influence gene expression and chromatin structure, making this compound of significant interest in epigenetic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The methylation of the lysine residue at position 24 is achieved using specific methylating agents during the synthesis process. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product. The trifluoroacetate counterion is introduced during the final purification steps to stabilize the peptide.

Chemical Reactions Analysis

Types of Reactions

(Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: The trifluoroacetate counterion can be exchanged with other counterions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Ion exchange chromatography can be used to replace trifluoroacetate with other counterions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction will yield free thiol groups.

Scientific Research Applications

(Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate is widely used in scientific research, particularly in the fields of:

    Epigenetics: Studying the role of histone modifications in gene expression and chromatin structure.

    Biochemistry: Investigating protein-protein interactions and the effects of post-translational modifications.

    Drug Discovery: Screening for compounds that can modulate histone modifications and influence gene expression.

    Cell Biology: Understanding the mechanisms of chromatin remodeling and its impact on cellular processes.

Mechanism of Action

The primary mechanism by which (Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate exerts its effects is through the modulation of chromatin structure and gene expression. The methylated lysine residue at position 24 can interact with specific proteins, such as chromatin remodelers and transcription factors, influencing their binding to DNA and subsequent gene regulation. This modification can either activate or repress gene expression, depending on the context and the specific proteins involved.

Comparison with Similar Compounds

Similar Compounds

    Histone H3 (1-21) Trifluoroacetate: Lacks the methylation at lysine 24.

    (Lys(Me)9)-Histone H3 (1-21) Trifluoroacetate: Methylation at lysine 9 instead of lysine 24.

    (Lys(Ac)24)-Histone H3 (1-21) Trifluoroacetate: Acetylation at lysine 24 instead of methylation.

Uniqueness

(Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate is unique due to the specific methylation at lysine 24, which can have distinct effects on chromatin structure and gene expression compared to other modifications. This specificity allows researchers to study the precise role of lysine 24 methylation in various biological processes and its potential as a therapeutic target.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-6-(dimethylamino)hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H176N36O28.C2HF3O2/c1-48(2)44-65(86(152)116-52(6)93(159)160)126-83(149)63(32-34-68(101)137)122-78(144)57(25-13-17-37-98)120-81(147)61(29-21-40-110-95(105)106)124-88(154)67-31-23-43-132(67)92(158)51(5)115-77(143)56(24-12-16-36-97)117-71(140)46-112-70(139)45-113-89(155)72(53(7)134)128-87(153)66(47-133)127-82(148)58(26-14-18-38-99)121-80(146)60(28-20-39-109-94(103)104)119-76(142)50(4)114-90(156)73(54(8)135)129-85(151)64(33-35-69(102)138)123-79(145)59(27-15-19-42-131(10)11)125-91(157)74(55(9)136)130-84(150)62(118-75(141)49(3)100)30-22-41-111-96(107)108;3-2(4,5)1(6)7/h48-67,72-74,133-136H,12-47,97-100H2,1-11H3,(H2,101,137)(H2,102,138)(H,112,139)(H,113,155)(H,114,156)(H,115,143)(H,116,152)(H,117,140)(H,118,141)(H,119,142)(H,120,147)(H,121,146)(H,122,144)(H,123,145)(H,124,154)(H,125,157)(H,126,149)(H,127,148)(H,128,153)(H,129,151)(H,130,150)(H,159,160)(H4,103,104,109)(H4,105,106,110)(H4,107,108,111);(H,6,7)/t49-,50-,51-,52-,53+,54+,55+,56-,57-,58-,59?,60-,61-,62-,63-,64-,65-,66-,67-,72-,73-,74-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMRRMLVWWGBRT-IKQJUFJYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C(CCCCN(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H177F3N36O30
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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